N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide
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Overview
Description
N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE is a complex organic compound featuring a unique structure that includes an azabicyclo[3.2.1]octane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common approach includes the formation of the azabicyclo[3.2.1]octane scaffold through a series of reactions such as deprotonation, irradiation, and isomerization of an oxaziridine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the indole moiety can engage in various biochemical interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3,4,5-trimethoxyphenyl)acetate
- 2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3Z)-3-(4-hydroxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
Uniqueness
What sets N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE apart from similar compounds is its specific combination of the azabicyclo[3.2.1]octane core with the indole and phenylacetohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H32N4O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-phenylacetamide |
InChI |
InChI=1S/C27H32N4O2/c1-26(2)14-20-15-27(3,16-26)17-30(20)18-31-22-12-8-7-11-21(22)24(25(31)33)29-28-23(32)13-19-9-5-4-6-10-19/h4-12,20,33H,13-18H2,1-3H3 |
InChI Key |
HXBTWAQCCRAWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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